4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
CAS No.: 1443278-73-6
Cat. No.: VC6061953
Molecular Formula: C5H5F3IN3
Molecular Weight: 291.016
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443278-73-6 |
|---|---|
| Molecular Formula | C5H5F3IN3 |
| Molecular Weight | 291.016 |
| IUPAC Name | 4-iodo-2-methyl-5-(trifluoromethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C5H5F3IN3/c1-12-4(10)2(9)3(11-12)5(6,7)8/h10H2,1H3 |
| Standard InChI Key | JNRHBCFTEHGARX-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C(F)(F)F)I)N |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is C₅H₅F₃IN₃, with a molecular weight of 291.01 g/mol (calculated from isotopic composition) . Its IUPAC name derives from the substitution pattern on the pyrazole ring:
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1-Methyl: A methyl group at the 1st nitrogen.
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3-(Trifluoromethyl): A CF₃ group at the 3rd carbon.
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4-Iodo: An iodine atom at the 4th carbon.
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5-Amine: An NH₂ group at the 5th carbon.
Structural Features
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Regiochemistry: The positioning of substituents significantly impacts reactivity. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, while iodine serves as a leaving group in cross-coupling reactions .
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Tautomerism: Pyrazoles exhibit annular tautomerism, but the 1-methyl group locks the nitrogen configuration, preventing tautomeric shifts .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅F₃IN₃ | |
| Molecular Weight | 291.01 g/mol | |
| SMILES | CN1C(=C(C(=N1)C(F)(F)F)N)I | |
| InChIKey | VXCHPJAQPZXVTB-UHFFFAOYSA-N |
Synthesis and Functionalization
Synthetic Routes
The synthesis of iodopyrazoles typically involves halogenation or metal-halogen exchange reactions. A practical method for analogous compounds involves:
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Lithiation-Bromination: Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by quenching with iodine sources .
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Direct Iodination: Electrophilic iodination using N-iodosuccinimide (NIS) under mild conditions .
For example, bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with NBS yields 4-bromo derivatives, which can undergo iodide displacement via Ullmann-type couplings .
Challenges in Regioselectivity
Regioselective iodination at the 4th position is complicated by competing reactions at the 5th position. Separation of regioisomers often requires advanced techniques like pressure-sensitive distillation or chromatography .
Table 2: Comparative Yields in Halogenation Reactions
| Substrate | Halogenation Agent | Yield (%) | Regioisomer Ratio (4:5) |
|---|---|---|---|
| 1-Methyl-3-CF₃-1H-pyrazole | NBS | 85 | 7:3 |
| 1-Methyl-5-CF₃-1H-pyrazole | NIS | 78 | 3:7 |
Data adapted from Enamine's synthetic protocols .
Physicochemical Properties
Thermal Stability
While experimental data for the exact compound is unavailable, analogues like 4-Iodo-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1304093-39-7) exhibit:
Solubility and Lipophilicity
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LogP: Estimated at 3.47 for the 4-iodo-3-CF₃ isomer, indicating moderate lipophilicity .
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Vapor Pressure: 0.0±0.8 mmHg at 25°C, suggesting low volatility .
Applications in Drug Discovery
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